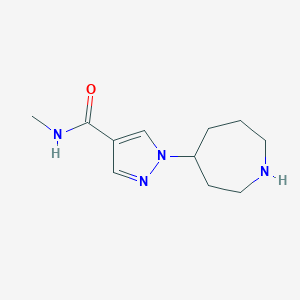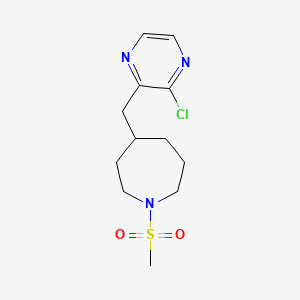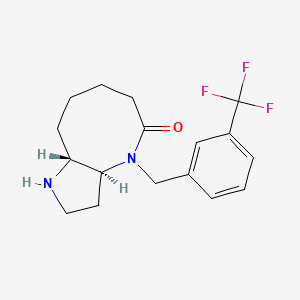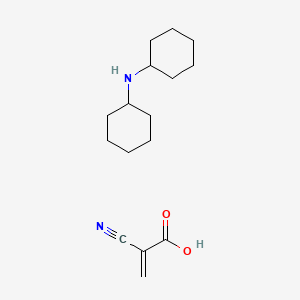
Dicyclohexylamine 2-cyanoacrylate
Übersicht
Beschreibung
Dicyclohexylamine 2-cyanoacrylate is a chemical compound with a molecular weight of 278.39 . It is typically stored in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C .
Molecular Structure Analysis
The InChI code for Dicyclohexylamine 2-cyanoacrylate is1S/C12H23N.C4H3NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2-5)4(6)7/h11-13H,1-10H2;1H2,(H,6,7) . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
Dicyclohexylamine 2-cyanoacrylate is a solid at room temperature . It has a molecular weight of 278.39 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C .Wissenschaftliche Forschungsanwendungen
Methods of Application: The process involves using frustrated Lewis pair based initiators to promote controlled polymerization, allowing for the creation of homopolymeric cyanoacrylates and block copolymers with controlled sequences .
Results: This method results in polymers with specific structural and molecular parameters, such as molecular weight and distribution, which are critical for their suitability in various applications .
Methods of Application: The compound’s rapid polymerizability is exploited to create materials with very specific properties required for advanced technological applications .
Results: The outcome is the production of diverse materials that play a critical role in the advancement of technology in various sectors .
Methods of Application: The compound’s polymerization properties are used to develop coatings that can reveal latent fingerprints on various surfaces .
Results: This application provides a reliable method for forensic analysis, aiding in criminal investigations .
Methods of Application: The compound is applied to printing plates to create a surface that can effectively transfer ink to paper .
Results: The enhanced printing plates result in higher quality prints with improved durability and precision .
Methods of Application: The optical properties of the polymers formed from Dicyclohexylamine 2-cyanoacrylate are harnessed for these applications .
Results: This leads to advancements in optical sensor technology and holographic media, expanding the capabilities of optical engineering .
Methods of Application: It is used as a surgical suture replacement, bonding tissues together during medical procedures .
Results: This application provides a quick and effective alternative to traditional suturing, improving healing times and reducing scarring .
Methods of Application: The compound’s ability to inhibit spermidine synthase is used to target and suppress the growth of various bacterial strains .
Results: Studies have shown differential effects on bacterial strains, with some being highly sensitive and others resistant, indicating potential for targeted antibacterial therapies .
Methods of Application: Dicyclohexylamine 2-cyanoacrylate is combined with other compounds to generate electrochemiluminescence at physiological pH conditions, with high quantum efficiency .
Results: The stable visual electrochemiluminescence emission has been successfully demonstrated, offering a novel method for detection and analysis .
Methods of Application: The compound’s reactivity is exploited in synthesizing new chemical entities, which can have diverse applications across different fields .
Results: The synthesis of new compounds can lead to the development of innovative materials and pharmaceuticals .
Methods of Application: The compound is incorporated into rubber and plastic formulations to enhance their resistance to oxidative degradation .
Results: The treated materials exhibit improved performance characteristics, such as increased resistance to wear and environmental factors .
Methods of Application: Its chemical properties are utilized to formulate pesticides and fertilizers that are more effective and environmentally friendly .
Results: The application of these agrochemicals can lead to better crop management and sustainable agricultural practices .
Methods of Application: The compound’s properties are harnessed to create vibrant colors and finishes that are long-lasting and resistant to fading .
Results: Textiles treated with these chemicals exhibit enhanced quality and aesthetic appeal, contributing to the industry’s innovation .
Methods of Application: It polymerizes rapidly upon exposure to moisture, creating a strong bond between a variety of materials including plastics, metals, and rubbers .
Results: The result is a quick-setting adhesive that provides a durable bond, suitable for both industrial and household use .
Methods of Application: The compound is combined with other reagents to produce a stable electrochemiluminescent signal that can be used for the detection of various analytes .
Results: This has led to the creation of sensitive and rapid analytical techniques for environmental monitoring and clinical diagnostics .
Methods of Application: Its reactivity is harnessed to build molecular structures that are precursors to pharmaceuticals and other biologically active compounds .
Results: The synthesis of these molecules can lead to the discovery of new drugs and treatments for various diseases .
Methods of Application: It acts as an accelerator in the vulcanization process, improving the elasticity and strength of rubber products .
Results: Rubber products treated with this compound exhibit increased durability and resistance to environmental factors .
Methods of Application: It is used to synthesize dyes that provide long-lasting and vibrant colors for fabrics .
Results: Textiles dyed with these compounds show enhanced color stability and resistance to fading .
Methods of Application: It forms a protective layer on metal surfaces, preventing oxidation and corrosion .
Results: Metals treated with this compound have a longer lifespan and maintain their structural integrity even under harsh conditions .
Safety And Hazards
Dicyclohexylamine 2-cyanoacrylate is considered hazardous. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
2-cyanoprop-2-enoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C4H3NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2-5)4(6)7/h11-13H,1-10H2;1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUNPAIJSVOOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine 2-cyanoacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1401185.png)
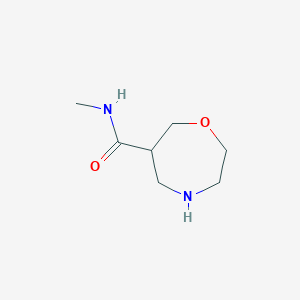
![3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid](/img/structure/B1401190.png)
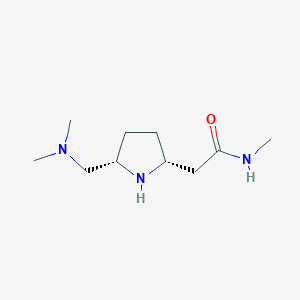
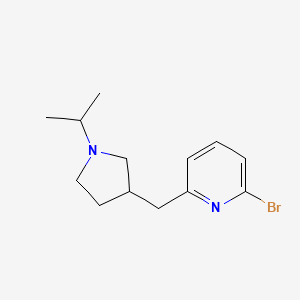
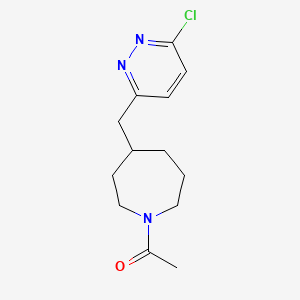
![3-Chloro-6-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridazine](/img/structure/B1401197.png)
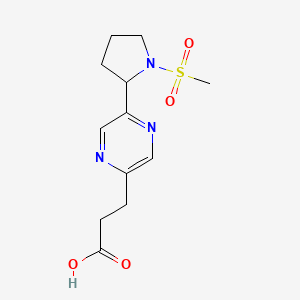
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1401199.png)
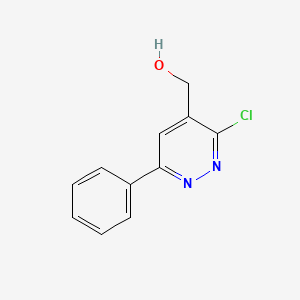
![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)
